molecular formula C11H16ClN3 B11734354 [2-(1H-1,3-benzodiazol-2-yl)ethyl](ethyl)amine hydrochloride CAS No. 5528-19-8

[2-(1H-1,3-benzodiazol-2-yl)ethyl](ethyl)amine hydrochloride

Cat. No.: B11734354
CAS No.: 5528-19-8
M. Wt: 225.72 g/mol
InChI Key: BHHOUPDATBCISU-UHFFFAOYSA-N
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Description

2-(1H-1,3-Benzodiazol-2-yl)ethylamine hydrochloride is a heterocyclic amine salt featuring a benzodiazole (benzimidazole) core linked to an ethylamine moiety via an ethylene chain. Its molecular formula is C₁₁H₁₆ClN₃, with a molecular weight of 223.70 g/mol. The benzodiazole ring contributes aromaticity and hydrogen-bonding capabilities, while the ethylamine hydrochloride enhances water solubility.

Properties

CAS No.

5528-19-8

Molecular Formula

C11H16ClN3

Molecular Weight

225.72 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-ethylethanamine;hydrochloride

InChI

InChI=1S/C11H15N3.ClH/c1-2-12-8-7-11-13-9-5-3-4-6-10(9)14-11;/h3-6,12H,2,7-8H2,1H3,(H,13,14);1H

InChI Key

BHHOUPDATBCISU-UHFFFAOYSA-N

Canonical SMILES

CCNCCC1=NC2=CC=CC=C2N1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,3-benzodiazol-2-yl)ethylamine hydrochloride typically involves the reaction of 1,2-phenylenediamine with ethyl chloroacetate to form an intermediate, which is then cyclized to produce the benzimidazole ring. The final step involves the alkylation of the benzimidazole with ethylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of alkylated benzimidazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex benzimidazole derivatives.

Biology: In biological research, it is used to study the interactions of benzimidazole derivatives with various biological targets, including enzymes and receptors.

Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can interact with the active sites of enzymes, inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The compound may also interact with DNA, leading to the inhibition of DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table highlights key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors Heterocycle Core Key Substituents Salt Form
2-(1H-1,3-Benzodiazol-2-yl)ethylamine hydrochloride (Target) C₁₁H₁₆ClN₃ 223.70 2 donors, 3 acceptors 1H-1,3-Benzodiazol Ethylamine, ethyl linker Hydrochloride
3-(1H-1,3-Benzodiazol-2-yl)propylamine hydrochloride C₁₁H₁₄ClN₃ 223.70 2 donors, 3 acceptors 1H-1,3-Benzodiazol Methylamine, propyl linker Hydrochloride
[2-(1-Isobutyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride C₁₃H₂₀Cl₂N₃ 253.77 3 donors, 3 acceptors 1H-Benzimidazol Isobutyl, ethyl linker Dihydrochloride
[2-(1,3-Benzoxazol-2-yl)ethyl]amine hydrochloride C₉H₁₁ClN₂O 198.65 1 donor, 3 acceptors 1,3-Benzoxazol Ethylamine, ethyl linker Hydrochloride
[2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride C₆H₁₂ClN₃O 177.64 1 donor, 4 acceptors 1,2,4-Oxadiazol Ethylamine, ethyl linker Hydrochloride
Key Observations:

Heterocycle Core: The benzodiazole/benzimidazole core (target, ) provides two nitrogen atoms, enabling strong hydrogen-bonding interactions. In contrast, benzoxazole (one oxygen, one nitrogen) and oxadiazole (two nitrogens, one oxygen) alter electron distribution, reducing basicity and solubility.

Linker Chain Length :

  • A propyl linker in vs. the ethyl linker in the target compound may slightly increase flexibility and hydrophobic interactions, though this could reduce target specificity.

Salt Form: Dihydrochloride salts (e.g., ) generally exhibit higher solubility than monohydrochlorides but may require pH adjustments for biological applications.

Biological Activity

2-(1H-1,3-benzodiazol-2-yl)ethyl(ethyl)amine hydrochloride is a compound with potential biological activity, particularly in pharmacological applications. Its structure indicates that it may interact with various biological pathways, making it a subject of interest for research in medicinal chemistry.

Chemical Structure

The compound has a molecular formula of C11H15N3C_{11}H_{15}N_3 and can be represented by the following structural formula:

SMILES CCN1C2 CC CC C2N C1CCN\text{SMILES CCN1C2 CC CC C2N C1CCN}

Biological Activity Overview

The biological activities of this compound have not been extensively documented in the literature, but related compounds within the benzodiazole family have shown various pharmacological effects. Below are some potential areas of biological activity based on structural similarity and preliminary studies.

Antioxidant Activity

Research on related benzodiazole derivatives suggests that they may exhibit antioxidant properties. For instance, compounds that share structural features with 2-(1H-1,3-benzodiazol-2-yl)ethyl(ethyl)amine hydrochloride have been reported to mitigate oxidative stress in neuronal cells, indicating a potential neuroprotective effect .

Antimicrobial Activity

Benzodiazole derivatives have been evaluated for their antimicrobial properties. In studies involving related compounds, significant inhibitory effects against various bacterial strains were observed. This suggests that 2-(1H-1,3-benzodiazol-2-yl)ethyl(ethyl)amine hydrochloride may also possess antimicrobial activity .

Anti-inflammatory Effects

Compounds containing benzodiazole moieties have been linked to anti-inflammatory activities. They may influence pathways such as NF-κB signaling, which is crucial in mediating inflammatory responses . This could indicate a therapeutic potential for treating inflammatory conditions.

Case Studies

  • Neuroprotective Effects : A study investigating the antioxidative properties of related compounds found that pretreatment with these compounds protected against amyloid beta-induced neuronal cell death and mitochondrial damage. This indicates a potential therapeutic application in neurodegenerative diseases such as Alzheimer's .
  • Antimicrobial Efficacy : The compound J25 demonstrated significant antibacterial activity against E. coli and Staphylococcus aureus in vitro. This suggests that similar benzodiazole derivatives could be explored for developing new antimicrobial agents .

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